Structural Uniqueness vs. Documented Oxoacetamido-Benzamide CETP Inhibitors
The target compound features a methyl benzoate ester core, a structural feature that deviates from the benzamide core of compound 9g, a known potent CETP inhibitor (IC50 = 0.96 μM) from the same chemical class [1]. While compound 9g and its analogs have established structure-activity relationships, the precise substitution on the target compound introduces a unique hydrogen-bond acceptor profile and steric bulk that cannot be extrapolated from existing data [1]. No direct, quantitative head-to-head comparison between this compound and any named analog was found in the literature from permissible sources.
| Evidence Dimension | Molecular Architecture and Known Biological Activity of the Scaffold |
|---|---|
| Target Compound Data | Core structure: methyl 4-(2-oxoacetamido)benzoate with an N-(2-methoxy-2-(o-tolyl)ethyl) substituent. Quantitative biological data: Not available. |
| Comparator Or Baseline | Compound 9g (an oxoacetamido-benzamide derivative). CETP inhibitory activity: IC50 = 0.96 μM. |
| Quantified Difference | Not calculable due to lack of target compound data. |
| Conditions | CETP inhibition assay (in vitro) as reported for compound 9g [1]. |
Why This Matters
Selecting this specific compound is justified only for projects needing to explore SAR around this unique substitution pattern, as its biological activity cannot be assumed or predicted based on related benzamide inhibitors.
- [1] Khalaf, R. A., Nasrallah, A., Jarrar, W., & Sabbah, D. A. (2022). Cholesteryl ester transfer protein inhibitory oxoacetamido-benzamide derivatives: Glide docking, pharmacophore mapping, and synthesis. Brazilian Journal of Pharmaceutical Sciences, 58. View Source
